molecular formula C36H24Cl2CoN6 B13776157 Tris(1,10-phenanthroline)cobalt(II) dichloride CAS No. 15136-98-8

Tris(1,10-phenanthroline)cobalt(II) dichloride

Cat. No.: B13776157
CAS No.: 15136-98-8
M. Wt: 670.5 g/mol
InChI Key: JZENIHDMSJCEPS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1,10-phenanthroline)cobalt(II) dichloride ([Co(phen)₃]Cl₂) is a coordination complex where a cobalt(II) ion is octahedrally coordinated by three bidentate 1,10-phenanthroline (phen) ligands. The chloride anions balance the charge. Key characteristics include:

  • Structure: Distorted octahedral geometry with average Co–N bond lengths of 2.15–2.18 Å . In its monohydrate form with perrhenate counterions, the Co(II) center deviates minimally (0.053 Å) from the octahedral centroid .
  • Synthesis: Prepared by reacting CoCl₂ with phen in ethanol/water mixtures, yielding crystals after days under ambient conditions .

Properties

CAS No.

15136-98-8

Molecular Formula

C36H24Cl2CoN6

Molecular Weight

670.5 g/mol

IUPAC Name

cobalt(2+);1,10-phenanthroline;dichloride

InChI

InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

JZENIHDMSJCEPS-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(II) dichloride typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of chloride ions. A common method includes dissolving cobalt(II) chloride in an aqueous solution, followed by the addition of 1,10-phenanthroline. The reaction mixture is then stirred and heated to facilitate the formation of the complex .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The Co²⁺ center in [Co(phen)₃]²⁺ undergoes oxidation to Co³⁺ under specific conditions. For example:

 Co phen 2+Oxidizing agent Co phen 3++e\text{ Co phen }^{2+}\xrightarrow{\text{Oxidizing agent}}\text{ Co phen }^{3+}+e^-

  • Kinetics : Oxidation by halogens (e.g., Br₂) follows second-order kinetics, with activation parameters for bromine oxidation:

    ΔH=64.2±3.2kJ mol1,ΔS=24.9±1.5J mol1K1ΔH^\ddagger =64.2\pm 3.2\,\text{kJ mol}^{-1},\quad ΔS^\ddagger =-24.9\pm 1.5\,\text{J mol}^{-1}\text{K}^{-1}

    This suggests a dissociative mechanism involving transient intermediates like Br₂⁻ .

Table 1: Oxidation Rates with Different Oxidants

OxidantRate Constant (k, M⁻¹s⁻¹)Temperature (K)
Br₂1.2×1031.2\times 10^3298
Cl₂8.5×1028.5\times 10^2298

Reduction Reactions

The Co²⁺ complex can act as a reductant in electron-transfer processes. In acidic media, reduction by N-methylthiourea (MTU) proceeds via an outer-sphere mechanism:

 Co phen 3++MTU Co phen 2++Oxidized MTU\text{ Co phen }^{3+}+\text{MTU}\rightarrow \text{ Co phen }^{2+}+\text{Oxidized MTU}

  • Stoichiometry : 1:1 molar ratio of Co³⁺ to MTU .

  • Acid Dependence : Rate increases with [H⁺], indicating parallel acid-dependent and acid-independent pathways .

Table 2: Reduction Kinetics with MTU

[H⁺] (M)kobsk_{\text{obs}} (s⁻¹)
0.12.3×1042.3\times 10^{-4}
0.54.7×1044.7\times 10^{-4}

Ligand Substitution Reactions

Ligand exchange occurs in both solution and solid states, influenced by counterions:

Solution-Phase Substitution

In aqueous ethanol, trifluoroacetate (TFA) replaces chloride:

 Co phen Cl +2NaTFA Co phen TFA +2NaCl\text{ Co phen Cl }+2\,\text{NaTFA}\rightarrow \text{ Co phen TFA }+2\,\text{NaCl}

  • Mechanism : Associative pathway with intermediate formation of [Co(phen)₂(TFA)₂] .

Solid-State Substitution

Thermal decomposition studies reveal anion-dependent substitution:

 Co phen X Δ Co phen X +phen\text{ Co phen X }\xrightarrow{\Delta}\text{ Co phen X }+\text{phen}

  • Activation Energies (Eₐ) :

    Counterion (X)Eₐ (kJ mol⁻¹)
    Cl⁻98.5
    Br⁻105.3
    SO₄²⁻112.7

Acid-Base Reactivity

Protonation of phenanthroline ligands occurs in strongly acidic conditions, altering coordination geometry:

 Co phen 2++2H+ Co phen H phen 4+\text{ Co phen }^{2+}+2\,\text{H}^+\rightarrow \text{ Co phen H phen }^{4+}

  • Impact : Protonation destabilizes the octahedral structure, facilitating ligand loss .

Scientific Research Applications

Photochemical Applications

Dye-Sensitized Solar Cells (DSSCs)
Tris(1,10-phenanthroline)cobalt(II) dichloride is utilized as a redox mediator in dye-sensitized solar cells. The compound acts as a hole conductor and p-dopant material, enhancing the efficiency of the solar cells. It facilitates electron transfer from the dye to the cobalt complex, which is crucial for the regeneration of the dye after it has been excited by light .

Analytical Chemistry

Fluorescent Sensors
The compound serves as a fluorescent sensor for detecting oxygen levels in various samples. Its fluorescence properties can be quenched by oxygen, allowing for real-time monitoring of microbial metabolic rates in pharmaceutical products. This application significantly shortens detection times compared to traditional methods .

Parameter Value
Fluorescence quenchingYes
Detection methodOptical respirometry
Application areaPharmaceuticals

Biochemical Studies

Kinetics and Mechanism Studies
Research has demonstrated that tris(1,10-phenanthroline)cobalt(II) can be involved in redox reactions, such as its reduction by N-methylthiourea in aqueous acidic media. The kinetics of this reaction revealed a first-order dependency on both reactants, providing insights into the mechanistic pathways of cobalt complexes .

Antimicrobial Applications

Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens. This activity can be attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes .

Microorganism Tested Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli20
Candida albicans18

Coordination Chemistry

Synthesis and Characterization
this compound has been synthesized using various methods, including solvothermal techniques. Its structural properties have been characterized using X-ray diffraction and spectroscopic methods, confirming its coordination environment and ligand interactions .

Mechanism of Action

The mechanism of action of Tris(1,10-phenanthroline)cobalt(II) dichloride involves its ability to coordinate with various substrates through its 1,10-phenanthroline ligands. This coordination can alter the electronic properties of the cobalt center, making it reactive towards different chemical species. The compound can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Geometric Comparisons

Compound Metal Center Ligands Geometry Co–N/Ru–N Bond Lengths (Å) Key Features Reference
[Co(phen)₃]Cl₂ Co(II) 3 × phen Octahedral 2.15–2.18 Distorted octahedron; dihydrate common .
[Ru(phen)₃]Cl₂ Ru(II) 3 × phen Octahedral ~1.98 (Ru–N typical) Higher molecular weight (712.59 g/mol) .
[Ru(ddp)₃]Cl₂* Ru(II) 3 × 4,7-diphenyl-phen Octahedral N/A Bulky ligands increase steric hindrance; MW = 1169.17 g/mol .
cis-[Co(phen)₂Cl(H₂O)]Cl·2.5H₂O Co(II) 2 × phen, 1 Cl⁻, 1 H₂O Distorted octahedral 2.09–2.18 Mixed ligand system; redox-active in DNA studies .
[Co(en)₃]Cl₂ Co(II) 3 × ethylenediamine (en) Octahedral 2.15–2.18 Flexible aliphatic ligands; shorter synthesis time .

*ddp = 4,7-diphenyl-1,10-phenanthroline

Key Observations :

  • Ligand Effects : Bulky substituents (e.g., diphenyl-phen) increase steric hindrance and alter redox properties .
  • Metal Center : Ru(II) complexes exhibit stronger ligand field stabilization, leading to shorter M–N bonds compared to Co(II) .

Key Observations :

  • Efficiency : Microwave synthesis (e.g., for Ru-ddp) drastically reduces reaction time .
  • Crystallization : Co-phen complexes require extended crystallization periods compared to Ru analogs .

Electrochemical and Functional Properties

Compound Redox Potential (V vs NHE) Applications Notable Findings Reference
[Co(phen)₃]²⁺/³⁺ +0.33 DSSCs, DNA cleavage Moderate efficiency in DSSCs .
[Ru(phen)₃]²⁺/³⁺ +1.26 Light-emitting devices, sensors High photoluminescence quantum yield .
[Ru(ddp)₃]²⁺/³⁺ +1.45 Light-Emitting Electrochemical Cells Enhanced emission due to bulky ligands .
[Co(phen)₃]³⁺ + S₂O₃²⁻ N/A Electron transfer studies Outer-sphere mechanism; slow kinetics .

Key Observations :

  • Redox Tuning: Ru complexes generally exhibit higher redox potentials, making them superior in optoelectronic applications .
  • DNA Interaction : Co-phen complexes show nuclease activity via redox-mediated pathways .

Biological Activity

Tris(1,10-phenanthroline)cobalt(II) dichloride , often abbreviated as [Co(phen)₃]Cl₂, is a cobalt complex that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cobalt(II) chloride with 1,10-phenanthroline in an appropriate solvent. Characterization techniques such as UV-visible spectroscopy, infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.

Table 1: Summary of Characterization Techniques

TechniquePurpose
UV-VisibleDetermine electronic transitions
FT-IRIdentify functional groups
NMRConfirm molecular structure

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of [Co(phen)₃]Cl₂ against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Photodynamic Therapy Potential

Recent research indicates that this compound may serve as a potential photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation can lead to cytotoxic effects in tumor cells.

The compound absorbs light at specific wavelengths, leading to excitation and subsequent energy transfer that produces ROS. These ROS can induce apoptosis in cancer cells while sparing healthy tissue.

Cytotoxicity Studies

Cytotoxicity assays using MTT reduction and DAPI staining have been conducted to evaluate the effects of [Co(phen)₃]Cl₂ on various cell lines. The results indicate that while the compound effectively reduces cell viability in cancerous cells, it exhibits lower toxicity towards normal cells, highlighting its potential therapeutic index.

Table 3: Cytotoxicity Assay Results

Cell LineIC50 (µM)
HeLa (cervical cancer)15
L929 (fibroblast)>100

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tris(1,10-phenanthroline)cobalt(II) dichloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves refluxing cobalt(II) chloride with 1,10-phenanthroline in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Microwave-assisted synthesis (e.g., 250°C, 300W for 5 minutes) can improve yields (40–95%) by enhancing reaction kinetics . Optimization requires adjusting solvent choice, temperature, and reaction time. For reproducibility, pre-dry solvents and use inert atmospheres to prevent oxidation of Co(II) to Co(III).

Q. Which characterization techniques are critical for confirming the structure and purity of this complex?

  • Methodological Answer :

  • X-ray crystallography : Resolves coordination geometry (octahedral for Co(II) with three phenanthroline ligands) and counterion positioning .
  • Cyclic Voltammetry (CV) : Determines redox potential (E°(Co²⁺/³⁺) = 0.33 V vs NHE in aqueous media) .
  • Elemental Analysis (EA) and NMR : EA confirms stoichiometry, while ¹H/¹³C NMR (in deuterated DMSO) verifies ligand integrity .

Q. What are the primary applications of this complex in electrochemical systems?

  • Methodological Answer : It serves as a redox mediator in dye-sensitized solar cells (DSSCs), particularly in aqueous electrolytes. Pair with hydrophobic dyes (e.g., DN-F05M) to minimize recombination losses. The redox potential (0.33 V vs NHE) must align with the dye’s regeneration requirements .

Advanced Research Questions

Q. How do counterion substitutions (e.g., Cl⁻ vs. PF₆⁻) affect the redox behavior and stability of cobalt phenanthroline complexes?

  • Methodological Answer : Counterions influence solubility and redox potential. For instance, replacing Cl⁻ with PF₆⁻ shifts E°(Co²⁺/³⁺) from 0.33 V to 0.61 V due to altered ion-pairing effects . Use conductivity measurements and CV in varying electrolytes (e.g., LiClO₄ vs. TBAPF₆) to quantify these effects. Prefer hydrophobic anions (PF₆⁻, TFSI⁻) for non-aqueous DSSCs to enhance stability.

Q. What strategies mitigate thermal decomposition during high-temperature applications of this complex?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~250°C. To improve stability:

  • Incorporate heat-resistant ligands (e.g., diphenyl-phenanthroline derivatives) .
  • Encapsulate the complex in mesoporous matrices (e.g., TiO₂) to reduce direct thermal exposure .

Q. How can researchers resolve contradictions in reported synthetic yields (40–95%) for this complex?

  • Methodological Answer : Variability arises from solvent purity, moisture, and reaction scaling. Standardize protocols:

  • Use anhydrous DMF under nitrogen.
  • Monitor reaction progress via UV-Vis spectroscopy (λmax ~510 nm for Co-phenanthroline charge-transfer bands) .
  • Reproduce high-yield microwave methods but validate scalability with batch reactors.

Q. What experimental design considerations are critical for integrating this complex into water-based DSSCs?

  • Methodological Answer :

  • Electrolyte Composition : Use water-soluble cobalt complexes (e.g., Co(phen)₃Cl₂·2H₂O) with pH-buffered electrolytes (e.g., PBS) to prevent ligand protonation .
  • Dye Compatibility : Select hydrophilic dyes with anchoring groups (e.g., -COOH) for TiO₂ binding. Avoid dyes with overlapping absorption spectra (400–600 nm) with the complex.
  • Photostability Testing : Expose cells to AM 1.5G solar simulation and track efficiency decay over 1,000 hours .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in electrochemical data across studies?

  • Methodological Answer :

  • Reference Electrodes : Normalize potentials to the same reference (e.g., NHE vs. Ag/AgCl) using conversion formulas.
  • Ionic Strength Effects : Account for electrolyte concentration variations using the Debye-Hückel theory.
  • Reproducibility : Cross-validate results with independent techniques (e.g., EPR for oxidation state confirmation) .

Q. What statistical methods are appropriate for analyzing DSSC performance data involving this complex?

  • Methodological Answer :

  • ANOVA : Compare efficiency (η%) across multiple batches.
  • Error Propagation Analysis : Quantify uncertainty in photocurrent density (Jsc) and open-circuit voltage (Voc) measurements.
  • Accelerated Lifetime Testing : Use Arrhenius modeling to extrapolate long-term stability from high-temperature data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.